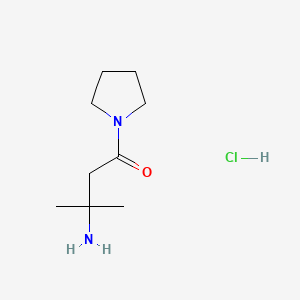

3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

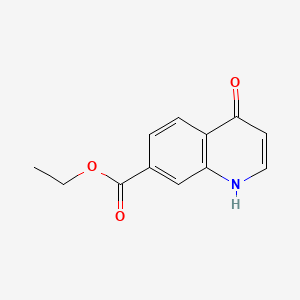

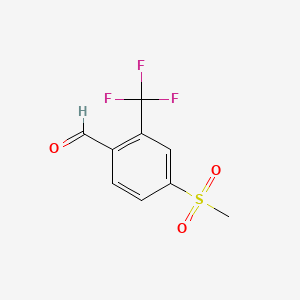

3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride is a chemical compound with the CAS Number: 1246471-46-4 . It has a molecular weight of 206.72 and its IUPAC name is 2-methyl-4-oxo-4-(1-pyrrolidinyl)-2-butanamine hydrochloride . It is a white to yellow solid and is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O.ClH/c1-9(2,10)7-8(12)11-5-3-4-6-11;/h3-7,10H2,1-2H3;1H . The linear formula of this compound is C9H19ClN2O .Physical And Chemical Properties Analysis

The compound is a white to yellow solid with a molecular weight of 206.71 g/mol . and is stored at room temperature . The hydrogen bond donor count of this compound is 2 .Aplicaciones Científicas De Investigación

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including its derivatives, have been widely studied for their utility in medicinal chemistry due to their presence in bioactive molecules with target selectivity. This research highlights the pyrrolidine ring's role in enhancing the pharmacophore space, contributing to the stereochemistry of molecules, and increasing three-dimensional coverage due to its non-planarity, a feature known as “pseudorotation” (Li Petri et al., 2021). The review covers bioactive molecules characterized by the pyrrolidine ring and discusses the influence of steric factors on biological activity, highlighting the structure–activity relationship (SAR) of these compounds.

Biomarkers for Tobacco and Cancer Research

The study of human urinary carcinogen metabolites, including those derived from nitrosamines specific to tobacco products, underscores the importance of pyrrolidine derivatives in assessing carcinogen exposure and metabolism in humans. These biomarkers are crucial for understanding the links between tobacco use and cancer risk, with specific metabolites providing insights into carcinogen dose and exposure levels (Hecht, 2002).

Surfactant Chemistry

The chemistry of pyrrolidone derivatives in surfactants demonstrates their ability to interact synergistically with anionic surfactants, enhancing water solubility, compatibility, and solvency of surfactant structures. This research area explores the versatile roles of pyrrolidone in improving the performance of various surfactant structures, indicating the chemical flexibility and potential utility of pyrrolidine derivatives in industrial applications (Login, 1995).

Propiedades

IUPAC Name |

3-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-9(2,10)7-8(12)11-5-3-4-6-11;/h3-7,10H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYDDQWQWVQIEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)N1CCCC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-methyl-1-pyrrolidino-1-butanone Hydrochloride | |

CAS RN |

1246471-46-4 |

Source

|

| Record name | 1-Butanone, 3-amino-3-methyl-1-(1-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246471-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol](/img/structure/B581433.png)

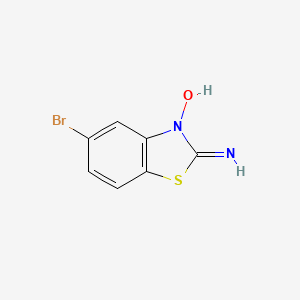

![2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol](/img/structure/B581449.png)